Disodium;boric acid;hydrogen borate;tetrahydrate

Description

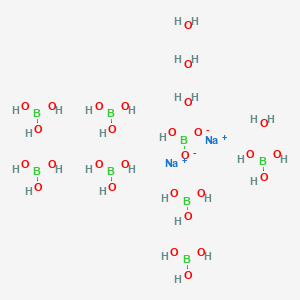

Disodium octaborate tetrahydrate (DOT) is a hydrated sodium borate compound with the formula Na₂B₈O₁₃·4H₂O. It is synthesized through reactions involving boric acid (H₃BO₃) and sodium-containing compounds, such as borax pentahydrate (Na₂B₄O₇·5H₂O), under controlled heating (60–130°C) and filtration processes . DOT is highly soluble in water and contains approximately 21–22% boron by weight, making it a potent source of boron for industrial and agricultural applications .

Properties

Molecular Formula |

B8H30Na2O28 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

disodium;boric acid;hydrogen borate;tetrahydrate |

InChI |

InChI=1S/7BH3O3.BHO3.2Na.4H2O/c8*2-1(3)4;;;;;;/h7*2-4H;2H;;;4*1H2/q;;;;;;;-2;2*+1;;;; |

InChI Key |

RRQNQOHBOUDIND-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Boric Acid and Borax

Disodium octaborate tetrahydrate can be synthesized through a method involving boric acid and borax. The process includes mixing raw materials, dissolving them by heating, and filtering the solution to remove any slag. The mother solution is then cooled to facilitate crystallization, followed by centrifugal separation and a drying process that involves low-temperature dehydration, pulverization, and screening to obtain the final product.

- Mixing Raw Materials: Boric acid is mixed with either borax decahydrate, borax pentahydrate, anhydrous borax, or sodium hydroxide.

- Dissolving by Heating: The mixture is heated to dissolve the solid materials. The temperature used depends on the specific ratio of raw materials.

- Adding the mother liquor of metering, the fresh water is supplied when it is insufficient.

- For a boric acid to borax decahydrate ratio of 1:1.2, heat to approximately 30°C under agitation to create a supersaturated solution.

- For a boric acid to borax decahydrate ratio of 1:2.0, heat to approximately 110°C under agitation to create a supersaturated solution.

- A temperature of 110-130°C is used to dissolve a mixture of 30-35 parts by weight of boric acid and 35-40 parts by weight of borax pentahydrate with 10-15 parts by weight of water.

- Filtering: The solution is filtered under heat-retaining conditions to remove water-fast impurities, resulting in a filtrate.

- Crystallization by Cooling: The filtrate is cooled to crystallize the product.

- In the first step, the temperature is decreased to 20°C with slow mixing at 5-20 revolutions per minute.

- The solution is agitated quickly at 40 revolutions per minute to induce rapid crystallization.

- In another process, the temperature is decreased to 20°C with slow mixing at 40 revolutions per minute, followed by quick, high-speed agitation at 200 revolutions per minute to separate out a large amount of crystallization rapidly.

- Centrifugal Separation: The material is sent to a separating device to carry out solid-liquid separation using a pump.

- Cryodrying Dehydration: Air stream drying is used tentatively to dewater the wet solid under normal pressure at a temperature of 20°C. For another process, this is done at 50°C.

- Drying: The material is heated to approximately 60°C to continue drying until the boron content reaches 21.0%. In another process, the material is heated to 105°C until the boron content reaches 21.0%.

- Pulverizing and Screening: The dried material is pulverized and screened. A sieve with an aperture of 200 orders is used to make the product. In another process, a sieve with an aperture of 300 orders is used to make the product.

The mother liquor separated during centrifugal separation can be recycled.

CO₂ Utilization Method

Disodium octaborate tetrahydrate can be produced with carbon dioxide utilization. In this method, carbon dioxide is captured and utilized with borax.

Solubility Determination

The solubility of sodium polyborates, including disodium octaborate tetrahydrate, can be experimentally determined in dilute magnesium chloride solutions.

Analytical Techniques

- X-ray Diffraction (XRD): XRD is used to identify crystalline phases and assess the amorphous content of the synthesized products. The XRD patterns can be compared to data from the International Centre for Diffraction Data (ICDD) database to identify specific borate compounds.

- Chemical Compositional Analysis: This analysis determines the molar ratios of different components in the synthesized material, such as the ratio of \$$B2O3\$$ to \$$Na^+\$$.

Applications

- Wood Preservatives: Disodium octaborate tetrahydrate is utilized as a wood preservative due to its efficacy against fungal decay and insect attacks, contributing to the extended lifespan and structural integrity of wooden materials.

- Agriculture: It can be used in agriculture and industry to increase production.

- CO₂ Sequestration: Disodium octaborate tetrahydrate can be produced with carbon capture and storage technologies, which helps reduce carbon dioxide emissions.

Chemical Reactions Analysis

Method A: Borax Decahydrate and Boric Acid Reaction

textNa₂B₄O₇·10H₂O (borax) + H₃BO₃ → Na₂B₈O₁₃·4H₂O + H₂O

| Parameter | Range |

|---|---|

| Temperature | 50–110°C |

| Molar Ratio (B:Na) | 3.8:1 to 4.2:1 |

| Reaction Time | 0.5–2 hours |

| Yield | >95% (post-crystallization) |

Method B: Sodium Hydroxide and Boric Acid

textNaOH + H₃BO₃ → Na₂B₈O₁₃·4H₂O + H₂O

-

Dissolution of reactants in water at 60–120°C.

-

Filtration to remove impurities (e.g., Mg²⁺, Ca²⁺).

-

Cooling crystallization at 20°C with agitation (40–200 rpm).

Thermal Decomposition

Heating disodium octaborate tetrahydrate induces stepwise dehydration and structural rearrangement:

| Temperature Range | Reaction | Product |

|---|---|---|

| 140–190°C | Anhydrous disodium octaborate | |

| >530°C | Boron trioxide (B₂O₃) + Sodium oxide |

Note: Intermediate phases (e.g., metaboric acid HBO₂) form at 180–530°C .

Aqueous Reactivity

In water, disodium octaborate tetrahydrate dissociates into borate anions, with pH-dependent equilibria:

textNa₂B₈O₁₃·4H₂O ⇌ 2Na⁺ + B₈O₁₃²⁻ + 4H₂O B₈O₁₃²⁻ + H₂O ⇌ 4B(OH)₃ + 2B(OH)₄⁻

| Temperature (°C) | Solubility (g/L) | pH (10% solution) |

|---|---|---|

| 20 | 223 | 8.5 |

| 60 | 421 | 7.6 |

Soil Adsorption

Borate ions adsorb weakly to soil particles, with partition coefficients (Kd) ranging 0.1–5.0 L/kg, depending on soil pH and organic matter .

Atmospheric CO₂ Sequestration

Disodium octaborate tetrahydrate participates in CO₂ mineralization reactions:

textNa₂B₈O₁₃·4H₂O + CO₂ → NaHCO₃ + Boron-rich residues

Yield: 0.542 tons DSOBTH per ton borax processed .

Flame Retardancy

Reacts with cellulose in wood to form char-promoting boron oxides:

textNa₂B₈O₁₃·4H₂O + Heat → Glassy B₂O₃ layer (insulating)

Toxicological Data :

| Parameter | Value |

|---|---|

| Oral LD₅₀ (rat) | 3,450 mg/kg (male) |

| Dermal LD₅₀ (rabbit) | >2,000 mg/kg |

| Aquatic EC₅₀ (algae) | 52.4 mg B/L |

Scientific Research Applications

Disodium octaborate tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

Disodium octaborate tetrahydrate exerts its effects through a stop-feed mode of action. This means that the compound disrupts the enzyme and digestive systems of insects, preventing them from digesting wood and other materials they depend on for survival. This mechanism is particularly effective against wood-decaying insects like termites and carpenter ants .

Comparison with Similar Compounds

Findings :

Agricultural Efficacy

| Compound | Solubility (g/100 mL) | Soil Mobility | Crop Uptake Efficiency |

|---|---|---|---|

| DOT | 23 (20°C) | High | High |

| Boric Acid | 5.7 (20°C) | Moderate | Moderate |

| Borax | 6.3 (20°C) | Low | Low |

Advantages of DOT :

- Superior solubility and mobility in soil ensure efficient boron delivery to plants .

- Preferred in liquid fertilizers due to reduced clogging in spray equipment .

Environmental Impact

A life cycle assessment (LCA) comparing boron compounds ranked DOT as having a moderate environmental footprint due to energy-intensive synthesis, whereas boric oxide (B₂O₃) showed higher impacts from raw material extraction .

Optimal Use Cases :

- DOT : Industrial wood treatment, liquid fertilizers.

- Boric Acid : Medical antifungals, small-scale pest control.

- Borax : Detergents, pH buffers, metallurgy.

Biological Activity

Disodium octaborate tetrahydrate (DOT), a boron compound, has garnered attention for its diverse biological activities, particularly in the fields of pest control, antimicrobial applications, and potential therapeutic effects. This article summarizes the current understanding of its biological activity based on various studies.

Disodium octaborate tetrahydrate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | Na₂B₈O₂₁·4H₂O |

| Molecular Weight | 412.5 g/mol |

| Physical State | Solid, crystalline |

| Solubility in Water | 3.8 g/100 ml (20 °C) |

| pH | 8.5 - 9.3 |

1. Antimicrobial Properties

Research indicates that boron compounds, including DOT, exhibit significant antimicrobial activities. A study demonstrated that films containing boron derivatives showed effective antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans. The inhibition zones for various concentrations of DOT were reported as follows:

| Concentration (g/g gelatin) | Antimicrobial Agent | Inhibition Zone (mm) |

|---|---|---|

| 5% | Disodium octaborate | 19.22 (S. aureus) |

| 10% | Disodium octaborate | 23.80 (S. aureus) |

| 15% | Disodium octaborate | 26.80 (S. aureus) |

These findings suggest that DOT can be incorporated into materials for food packaging or medical applications to inhibit microbial growth .

2. Efficacy Against Pests

DOT is recognized for its effectiveness as an insecticide, particularly against pests like cockroaches and bed bugs. In laboratory evaluations, DOT demonstrated lower toxicity compared to boric acid when used in bait formulations:

- Cockroach Mortality : Aqueous solutions containing 0.5-2% boric acid were found to be effective in killing German cockroaches, with rapid mortality observed at higher concentrations .

- Bed Bug Studies : Ingestion of boric acid at concentrations of 1-5% resulted in 100% mortality within days, indicating its potential as a pest control agent .

3. Absorption and Toxicity Studies

A study focused on the percutaneous absorption of DOT compared to other boron compounds showed that absorption through intact human skin is low. The percentage doses absorbed were significantly lower than dietary intake levels:

| Compound | Mean Percentage Dose Absorbed (%) | Flux (μg/cm²/h) | Permeability Constant (Kp cm/h) |

|---|---|---|---|

| Boric Acid | 0.226 | 0.009 | 1.9 x 10⁻⁷ |

| Borax | 0.210 | 0.009 | 1.8 x 10⁻⁷ |

| Disodium Octaborate Tetrahydrate (DOT) | 0.122 | 0.01 | 1.0 x 10⁻⁷ |

These results indicate that systemic absorption of DOT is minimal, suggesting a low risk of toxicity from dermal exposure under normal conditions .

Case Study: Use in Wood Preservation

DOT is widely used in wood treatment applications due to its fungicidal properties, effectively preventing wood decay caused by fungi and insects without the high toxicity associated with traditional pesticides .

Case Study: Antimicrobial Gelatin Films

In a study on antimicrobial gelatin films incorporating boron derivatives, it was found that films with disodium octaborate exhibited significant inhibition against various pathogens, highlighting its potential use in food preservation and medical applications .

Q & A

Q. What are the validated methods for synthesizing disodium tetraborate decahydrate, and how can its purity be confirmed?

Disodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) is synthesized by reacting boric acid with sodium carbonate under controlled hydration. A common method involves dissolving sodium tetraborate decahydrate in water, adjusting pH to 9.0 with hydrochloric acid, and crystallizing the product . Purity verification includes:

Q. How can borate buffer solutions be prepared for enzymatic assays requiring pH 9.0?

For pH 9.0 buffers:

- Boric Acid-Magnesium Chloride Buffer : Dissolve 3.1 g boric acid in 210 mL dilute NaOH, add 10 mL MgCl₂·6H₂O solution (1:50), and dilute to 1 L. Adjust pH with HCl/NaOH .

- Boric Acid-Methanol Buffer : Mix equal volumes of 2.1% boric acid (in NaOH) and methanol. Validate pH stability using a calibrated pH meter .

Advanced Research Questions

Q. How can contradictions in toxicity data for disodium octaborate tetrahydrate (DOT) in aquatic systems be resolved?

Discrepancies arise from pH-dependent partitioning and species sensitivity. Methodological approaches include:

- pH-Adjusted Bioassays : Conduct acute/chronic toxicity tests (e.g., OECD 201/202) across pH 7.5–9.0 to assess boron mobility .

- Partition Coefficient (Kp) Analysis : Measure adsorption in soil-water systems (median Kp = 2.19 L/kg) under varying pH to model environmental distribution .

- Cross-Validation : Compare data with structurally related borates (e.g., boric acid, borax) using read-across toxicity assessments .

Q. What experimental designs optimize borate concentration for biofilm inhibition without cytotoxicity?

- Gradient Microdilution : Test DOT (Na₂B₈O₁₃·4H₂O) at 0.1–10 mM against biofilms (e.g., Klebsiella pneumoniae) using crystal violet assays .

- Cytotoxicity Thresholds : Use mammalian cell lines (e.g., HEK293) with MTT assays to identify non-toxic ranges (<5 mM for 24h exposure) .

- Synergy Screening : Combine DOT with antibiotics (e.g., ciprofloxacin) at sub-MIC levels to enhance efficacy .

Q. How can analytical discrepancies in boron quantification be addressed during compound characterization?

- ICP-OES Validation : Use inductively coupled plasma optical emission spectrometry to quantify boron (detection limit ~0.01 ppm) and cross-check with titration .

- Thermogravimetric Analysis (TGA) : Confirm hydration states (e.g., tetrahydrate vs. decahydrate) by measuring mass loss at 100–150°C .

- Certified Reference Materials : Compare results with NIST-traceable standards (e.g., Na₂B₄O₇·10H₂O ≥99.0%) to calibrate instruments .

Q. What methodologies evaluate the environmental mobility of DOT in heterogeneous soil systems?

- Column Leaching Tests : Simulate rainfall to measure boron leaching rates in soils with varying organic matter (5–20%) and pH (4.5–9.0) .

- Geochemical Modeling : Use PHREEQC to predict boron speciation (B(OH)₃ vs. B(OH)₄⁻) and adsorption onto Fe/Mn oxides .

- Field Monitoring : Deploy passive samplers in groundwater to track boron migration post-application, correlating with soil Kp values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.